Decanamide, N-decyl-
Description
Conceptual Framework of N-Decyl Decanamide (B1670024) within Amide Chemistry
Decanamide, N-decyl-, with the chemical formula C₂₀H₄₁NO, belongs to the amide class of organic compounds. molbase.com Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. Specifically, N-decyl decanamide is a secondary amide, meaning the nitrogen atom is bonded to two carbon atoms—one from the decanoyl group and one from the N-decyl group. This structure, featuring two ten-carbon alkyl chains, imparts significant hydrophobic character to the molecule.
The stability of the amide bond is a defining feature, resulting from resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This stability makes amides common structural motifs in both biological systems, like proteins, and synthetic materials. However, it also presents a challenge for chemical transformations that require the cleavage of the C-N bond. nih.gov Research into amide activation has become a significant field, aiming to enhance their reactivity for synthetic applications. nih.govresearchgate.net
Table 1: Physicochemical Properties of Decanamide, N-decyl-
| Property | Value |
|---|---|
| CAS Number | 33598-69-5 |
| Molecular Formula | C₂₀H₄₁NO |
| Molecular Weight | 311.546 g/mol |
| Synonyms | N-decyl-decanamide, Decansaeure-N-decylamid |
This table is interactive. Users can sort and filter the data. molbase.com
Evolution of Research Perspectives on N-Alkyl Amides
The study of amides is fundamental to organic chemistry. Historically, much research focused on primary amides or those with simple substituents. However, the field has evolved to explore more complex N-alkyl amides due to their wide-ranging applications in the pharmaceutical, biological, and chemical industries. magtech.com.cn N-alkyl amides are integral to the structure of many bioactive molecules and advanced materials. magtech.com.cnscielo.br
A significant area of research has been the development of efficient and sustainable methods for synthesizing N-alkyl amides. The direct N-alkylation of amides with alcohols is an attractive green chemistry approach because it produces water as the only byproduct. magtech.com.cn Over the past decades, significant progress has been made in developing catalytic strategies to facilitate this reaction, overcoming the inherent stability of the amide bond. nih.gov Researchers have explored various catalyst systems, including those based on nickel, to enable the alkylation of amide derivatives. nih.gov This has opened new pathways for creating complex molecules and functional materials from readily available starting materials. nih.govresearchgate.net The ability to functionalize the α-position of amides has also been a focus, expanding their utility as synthetic building blocks. nih.gov Studies on how the N-alkyl side chain influences the hydration and interaction of the amide group with its environment, particularly water, are crucial for understanding the behavior of amide-based polymers and biological systems. researchgate.net
Current State and Future Trajectories in N-Decyl Decanamide Investigations
Direct research focused exclusively on Decanamide, N-decyl- is limited; however, studies on its closely related derivatives highlight the current and future research directions for this structural class. These investigations primarily leverage the long alkyl chains of the decanamide motif for applications in separation science and material science.
A prominent research area is the use of functionalized N-alkyl decanamides as extractants in hydrometallurgy. For instance, N-methyl-N-decyl-decanamide (MDDA), an asymmetric amide, has been synthesized and studied for its potential in extracting Uranium(VI) from nitric acid solutions. researchgate.netresearchgate.net This is highly relevant for the reprocessing of nuclear fuel from high-level liquid waste. researchgate.net Studies have shown that the length of the alkyl chains in such amides can influence the extraction efficiency, with longer chains potentially improving the solubility of the extracted complex in the organic phase. mdpi.com
In the field of mineral processing, novel surfactants based on the decanamide structure are being developed. N-(6-(hydroxyamino)-6-oxohexyl) decanamide (NHOD) has been introduced as a selective collector in the flotation separation of valuable minerals like scheelite (a tungsten ore) from calcite, and diaspore (B1175340) from bauxite (B576324) ores. researchgate.netresearchgate.netmdpi.com The effectiveness of NHOD is attributed to its unique structure, which allows it to chemisorb onto the mineral surface through the formation of surface complexes, enhancing the hydrophobicity and enabling separation. researchgate.netresearchgate.net
Future investigations will likely continue to build upon these foundations, exploring new functional derivatives of N-decyl decanamide for targeted applications. Its role as a chemical intermediate, for example as a raw material in the synthesis of Decanonitrile, also points to its utility in producing other valuable chemicals. chemicalbook.com The overarching trajectory suggests a focus on designing "safer-and-more-sustainable-by-design" amide-based systems for various industrial processes. rsc.org
Table 2: Research Applications of N-Alkyl Decanamide Derivatives
| Compound | Application Area | Research Finding |
|---|---|---|
| N-methyl-N-decyl-decanamide (MDDA) | Hydrometallurgy | Investigated as an extractant for Uranium(VI) from nitric acid media in nuclear fuel reprocessing. researchgate.netresearchgate.net |
| N-(6-(hydroxyamino)-6-oxohexyl) decanamide (NHOD) | Mineral Flotation | Acts as a selective collector for separating scheelite from calcite and diaspore from bauxite. researchgate.netresearchgate.net |
| N,N-di-butyl-decanamide (DBDEA) | Solvent Extraction | Used in studies for the solvent extraction of uranium from acidic solutions. ingentaconnect.com |
This table is interactive. Users can sort and filter the data.
Structure
2D Structure
Properties
CAS No. |
33598-69-5 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-decyldecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-13-15-17-19-21-20(22)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
InChI Key |
HGOPNCSDYPOWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Decyl Decanamide
Novel Synthetic Routes to N-Decyl Decanamide (B1670024)
The synthesis of N-decyldecanamide can be achieved through various established and modern organic chemistry methods. The primary approaches involve the formation of an amide bond between a decyl amine and a decanoic acid derivative.
The most direct and widely practiced method for the synthesis of N-decyldecanamide is through the N-acylation of decylamine (B41302) with an activated derivative of decanoic acid, such as decanoyl chloride. orientjchem.org This reaction is a classic example of nucleophilic acyl substitution.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.
Table 1: Representative Acylation Conditions for N-Decyl Decanamide Synthesis
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Decanoyl chloride | Triethylamine | Dichloromethane (B109758) | 0 to 25 | 95 |
| 2 | Decanoyl chloride | Pyridine | Tetrahydrofuran | 0 to 25 | 92 |
Data is illustrative and based on general acylation reactions.
The use of decanoyl chloride is highly efficient due to its high reactivity. For a more selective and milder process, coupling reagents common in peptide synthesis can be employed to activate the carboxylic acid directly, avoiding the need to prepare the acyl chloride.
An alternative synthetic strategy for N-decyldecanamide is reductive amination. masterorganicchemistry.comchemistrysteps.com This two-step, one-pot process involves the reaction of decanal (B1670006) with decylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine, N-decyl-1-decanamine. The subsequent acylation of this secondary amine with decanoyl chloride would yield the final N-decyldecanamide.
However, a more direct reductive amination to form the amide is not a standard transformation. The typical reductive amination yields an amine. libretexts.org To form the amide, a subsequent acylation step is necessary. A hypothetical direct reductive amidation is not a commonly reported method.
Table 2: Hypothetical Two-Step Reductive Amination/Acylation Pathway
| Step | Reactant 1 | Reactant 2 | Reagent | Intermediate/Product |
|---|---|---|---|---|
| 1 | Decanal | Decylamine | NaBH(OAc)₃ | N-decyl-1-decanamine |
This table illustrates a conceptual pathway.
The advantage of reductive amination lies in its use of readily available aldehydes and its operational simplicity. masterorganicchemistry.com The choice of reducing agent is crucial; sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines over carbonyls. masterorganicchemistry.com
Applying green chemistry principles to the synthesis of N-decyldecanamide aims to reduce the environmental impact of the chemical process. nih.govrsc.org Key considerations include the use of catalysts over stoichiometric reagents, the selection of safer solvents, and maximizing atom economy. imist.ma
For the acylation route, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a significant improvement. Catalyst-free conditions for N-acylation have been reported for some substrates, which would be a highly desirable green approach. orientjchem.org Furthermore, enzymatic catalysis, for instance using a lipase (B570770), could offer a highly selective and environmentally benign method for amide bond formation under mild conditions.
In the context of reductive amination, the development of catalytic hydrogenation protocols using molecular hydrogen as the reductant would be a greener alternative to hydride reagents, as the only byproduct is water.
Mechanistic Investigations of N-Decyl Decanamide Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation.
The synthesis of N-decyldecanamide via acylation of decylamine with decanoyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The reaction initiates with the nucleophilic attack of the nitrogen atom of decylamine on the electrophilic carbonyl carbon of decanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically present to abstract a proton from the nitrogen, neutralizing the resulting ammonium (B1175870) salt and regenerating the neutral amine for further reaction.
The reductive amination pathway involves two distinct mechanistic steps. chemistrysteps.com The first is the formation of an imine (a Schiff base) from the reaction of decanal and decylamine. This involves the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The second step is the reduction of the imine. With a hydride reagent like NaBH(OAc)₃, a hydride ion is transferred to the electrophilic carbon of the iminium ion (the protonated form of the imine), yielding the secondary amine. masterorganicchemistry.com
Specific kinetic studies on the formation and derivatization of N-decyldecanamide are not extensively documented in the literature. However, general principles of reaction kinetics can be applied.
For the acylation reaction , the rate is typically dependent on the concentrations of both the amine and the acylating agent. The reaction is generally fast, especially with a reactive acyl chloride. The rate can be influenced by temperature, with higher temperatures increasing the reaction rate. The choice of solvent can also play a role by affecting the solubility of the reactants and stabilizing the transition state.
Kinetic Monte Carlo simulations have been used to study the formation of supramolecular structures of N-decyldecanamide on surfaces, which provides insight into the thermodynamics and kinetics of its self-assembly process rather than its synthesis. researchgate.net
Isotope Labeling Techniques in Mechanistic Analysis
Isotope labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's path into the final products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.com
While specific studies detailing the mechanistic analysis of N-decyldecanamide using isotope labeling are not extensively documented in publicly available literature, the general principles of amide chemistry allow for a clear projection of how such techniques would be applied. For instance, to elucidate the mechanism of hydrolysis (the cleavage of the amide bond by water), N-decyldecanamide could be synthesized with an ¹⁸O-labeled carbonyl group. Subsequent analysis of the reaction products—decanoic acid and decylamine—would determine the location of the ¹⁸O label, confirming the pathway of nucleophilic attack. nih.gov
Similarly, labeling with ¹⁵N at the amide nitrogen would be instrumental in studying reactions involving the amide bond itself, such as reductions or rearrangements. symeres.com Deuterium (²H) labeling on the carbon atoms adjacent to the nitrogen (α-carbons) or the carbonyl group could be used to investigate kinetic isotope effects, revealing the rate-determining step of a reaction. symeres.com
Table 1: Potential Isotope Labeling Strategies for Mechanistic Studies of N-Decyl Decanamide
| Isotope | Labeling Position | Potential Application/Mechanistic Question | Analytical Technique |
| ¹⁸O | Carbonyl Oxygen | Elucidating hydrolysis or esterification mechanisms. | Mass Spectrometry |
| ¹⁵N | Amide Nitrogen | Tracking the nitrogen atom in reduction or rearrangement reactions. | NMR, Mass Spectrometry |
| ¹³C | Carbonyl Carbon | Investigating decarboxylation or rearrangement pathways. | NMR, Mass Spectrometry |
| ²H (D) | α-Carbon on N-Alkyl Chain | Studying kinetic isotope effects in C-H activation or elimination reactions. | NMR, Mass Spectrometry |
| ²H (D) | α-Carbon on Acyl Chain | Probing mechanisms of enolate formation or condensation reactions. | NMR, Mass Spectrometry |
This table is based on established principles of isotope labeling in organic chemistry, as direct applications to N-decyldecanamide are not widely published. wikipedia.orgsymeres.comnih.gov
Derivatization and Functionalization of N-Decyl Decanamide
Derivatization involves chemically modifying a compound to enhance its properties for analysis (e.g., increasing volatility for gas chromatography) or to create new molecules with distinct functionalities. gcms.czsigmaaldrich.com The functionalization of a relatively simple molecule like N-decyldecanamide can be approached by targeting its three main components: the N-alkyl chain, the acyl chain, or the central amide group for introducing heteroatoms.
The N-decyl chain offers a ten-carbon aliphatic backbone that can be functionalized, although its relative inertness requires specific chemical strategies. While direct functionalization of the saturated alkyl chain is challenging, modifications often involve replacing the entire chain via different synthetic routes. For instance, varying the N-alkyl chain length in related amide systems has been shown to significantly influence the molecule's physical and binding properties. nih.govrsc.org
A common strategy applicable to amides is the deoxygenative photochemical alkylation, which can convert secondary amides into more complex α-branched secondary amines. nih.gov This suggests a pathway where the N-decyldecanamide could be transformed by introducing substituents on the carbon adjacent to the nitrogen. Furthermore, studies on other long-chain N-alkyl amides show that the properties and reactivity can be tuned by altering the length and branching of the alkyl group. researchgate.net
The acyl chain, originating from decanoic acid, provides another site for modification. The reactivity of the α-carbon to the carbonyl group can be exploited for functionalization. For example, under strong base conditions, this position can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new functional groups.
Moreover, the entire acyl group can be replaced through a transamidation reaction, although this is generally more challenging with secondary amides. A more feasible approach involves the synthesis of new amides from decylamine and a modified acyl chloride. Studies on the acylation of amino-quinolones demonstrate that long-chain acyl groups can be readily introduced using the corresponding acid chlorides, a principle that could be reversed or adapted for modifying the acyl portion of N-decyldecanamide. mdpi.com Research on lipids shows that the composition of acyl chains significantly affects the physical properties and biological interactions of molecules. nih.govpsu.edu
Introducing heteroatoms (e.g., oxygen, sulfur, or additional nitrogen atoms) can dramatically alter the chemical properties of the molecule, introducing polarity, hydrogen-bonding capabilities, or new reactive sites.
Reduction of the Amide: The most direct way to introduce a new functionality at the amide core is through reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group (C=O) of N-decyldecanamide can be reduced to a methylene (B1212753) group (CH₂), transforming the amide into a secondary amine, bis(decyl)amine. This removes the oxygen heteroatom and introduces a more basic nitrogen center.
Conversion to Thioamide: The oxygen of the carbonyl can be replaced with sulfur using reagents like Lawesson's reagent. This would convert N-decyldecanamide into the corresponding thioamide, N-decyldecanethioamide. Thioamides have different electronic properties and serve as versatile intermediates in further synthetic transformations.
Functionalization via Imidoyl Chlorides: The amide can be converted to an imidoyl chloride by reacting it with an agent like phosphorus pentachloride (PCl₅) or oxalyl chloride. The resulting reactive intermediate can then be treated with various nucleophiles to introduce different heteroatom-containing groups. For example, reaction with an amine would yield an amidine, and reaction with a thiol would produce a thioimidate.
Table 2: Potential Derivatization Reactions for N-Decyl Decanamide
| Target Site | Reaction Type | Reagent(s) | Product Type |
| Amide Carbonyl | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |
| Amide Carbonyl | Thionation | Lawesson's Reagent | Thioamide |
| Amide Group | Conversion to Imidoyl Chloride | Phosphorus Pentachloride (PCl₅) | Imidoyl Chloride |
| Acyl α-Carbon | Enolate Alkylation | Strong Base (e.g., LDA), then Alkyl Halide | α-Substituted Amide |
This table outlines general reactions applicable to secondary amides. Specific conditions would need to be optimized for N-decyldecanamide. nih.gov
Advanced Spectroscopic and Structural Characterization of N Decyl Decanamide Systems
Crystallographic Studies
Crystallographic analysis provides a definitive view of the three-dimensional arrangement of molecules in the solid state, revealing crucial details about packing efficiency, intermolecular interactions, and polymorphic forms.
X-ray Diffraction Analysis of N-Decyl Decanamide (B1670024) Crystal Structures
While a comprehensive single-crystal X-ray diffraction study for bulk N-decyldecanamide is not widely available in the public domain, valuable structural information has been obtained from studies of its self-assembled monolayers on surfaces. Research on N-decyldecanamide (DDA) on a gold (Au(111)) surface using Scanning Tunneling Microscopy (STM) and Density Functional Theory (DFT) has elucidated various structural phases. thermofisher.com
In one observed phase, DDA molecules form a compact stripe-like self-assembly. The unit cell for this quasi-square phase has been reported with the following parameters:
| Parameter | Value (nm) | Angle (°) |
| a | 2.35 ± 0.02 | 90 ± 2 |
| b | 2.03 ± 0.02 | |
| Data derived from DFT optimized structural model of N-decyldecanamide on Au(111). thermofisher.com |
Another observed structure is a rhomboid porous network with a unit cell of a = 2.00 ± 0.02 nm, b = 1.70 ± 0.02 nm, and an angle of 90 ± 2°. thermofisher.com It is important to note that these parameters describe 2D self-assembled structures on a substrate and may differ from the bulk crystal structure.
For comparison, studies on analogous long-chain n-alkylammonium bromides show that they crystallize in layered structures. arxiv.org The unit cell parameters in these related systems demonstrate a linear dependence on the alkyl chain length, which is a common feature in the crystallography of long-chain compounds. arxiv.org
Solid-State Packing and Intermolecular Interactions
The solid-state packing of N-decyldecanamide is primarily governed by a combination of hydrogen bonding and van der Waals interactions. The secondary amide group is a key player in directing the molecular assembly.
The defining intermolecular interaction is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming N-H···O hydrogen bonds. thermofisher.com This interaction is a well-established and dominant force in the crystal packing of secondary amides, leading to the formation of chains or sheets. rsc.org In crystalline secondary amides, these hydrogen bonds typically have lengths in the range of 2.7 to 3.1 Å. acs.org
Polymorphism and Crystallization Behavior
Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in long-chain aliphatic compounds, including amides. case.eduresearchgate.net The different polymorphs arise from variations in molecular conformation and packing, which in turn affect the intermolecular interactions.
For N-decyldecanamide, studies on its self-assembly have revealed multiple phases, which can be considered as 2D polymorphs. thermofisher.com By varying the molecular coverage and the evaporation temperature during deposition on a Au(111) surface, at least four distinct self-assembled phases have been observed. thermofisher.comacs.org These phases differ in their packing density and molecular arrangement:
At low coverage, a porous rhomboid network is formed where the DDA molecules adopt a bent configuration. thermofisher.com
At higher coverage, a more closely packed structure emerges, featuring both bent and straight molecular configurations. thermofisher.com
At elevated evaporation temperatures, a compact stripe phase with all molecules in a straight configuration is formed. thermofisher.com
This demonstrates that the crystallization behavior of N-decyldecanamide is sensitive to the experimental conditions. The formation of different polymorphs is often kinetically or thermodynamically controlled. case.edu In many poly(ester-amides), complex melting behaviors are observed due to polymorphism and melting-recrystallization processes. case.edu The study of these polymorphic transitions is crucial as different polymorphs can exhibit distinct physical properties.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure, conformation, and bonding within N-decyldecanamide systems.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its constituent bonds. The resulting spectrum provides a molecular "fingerprint," with characteristic absorption bands for different functional groups. For N-decyldecanamide, the key functional groups are the secondary amide and the long aliphatic chains.
The most characteristic infrared absorption bands for secondary amides are the Amide I and Amide II bands. thermofisher.com
Amide I: This band, appearing in the 1680-1630 cm⁻¹ region, is primarily due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding; increased hydrogen bonding strength typically shifts the Amide I band to a lower wavenumber. thermofisher.comacs.org
Amide II: Found between 1570 and 1515 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. thermofisher.comacs.org
N-H Stretching: The N-H stretching vibration of the amide group gives rise to a band typically in the range of 3370-3170 cm⁻¹. spectroscopyonline.com
The long decyl chains contribute to the spectrum with characteristic C-H stretching and bending vibrations.
C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region. libretexts.org
C-H Bending: The scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups appear around 1470-1450 cm⁻¹ and 725-720 cm⁻¹ (for long chains), respectively. libretexts.org
The following table summarizes the expected FTIR absorption bands for N-decyldecanamide based on data from analogous compounds.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 3370 - 3170 | N-H Stretch | Medium |
| 3000 - 2850 | C-H Stretch (aliphatic) | Strong |
| 1680 - 1630 | C=O Stretch (Amide I) | Strong |
| 1570 - 1515 | N-H Bend, C-N Stretch (Amide II) | Strong |
| 1470 - 1450 | C-H Bend (scissoring) | Medium |
| 725 - 720 | C-H Rock (long chain) | Medium |
This table is compiled from general data for secondary amides and long-chain alkanes. thermofisher.comacs.orgspectroscopyonline.comlibretexts.org
Raman Spectroscopy for Conformational Studies
For N-decyldecanamide, Raman spectroscopy can provide detailed information on the conformation of the long alkyl chains and the structure of the amide group.
Amide I and III Bands: Similar to FTIR, the Amide I band (around 1650 cm⁻¹) is a strong feature in the Raman spectrum of secondary amides. case.edu The Amide III band, found in the 1250-1350 cm⁻¹ region, is also sensitive to conformation.
C-C Stretching: The C-C stretching vibrations in the alkyl chains, appearing in the 1060-1130 cm⁻¹ region, are sensitive to the trans/gauche conformational ratio, making Raman an excellent tool for studying chain order. nih.gov
CH₂ Twisting and Bending: The CH₂ twisting and scissoring modes, typically found around 1300 cm⁻¹ and 1440 cm⁻¹, respectively, are also prominent in the Raman spectra of long-chain aliphatic compounds and can provide information about chain packing. specialchem.comchinesechemsoc.org
A study on crystalline secondary amides showed that upon cooling, new Amide I bands can emerge, which is attributed to a delocalization of the Amide I mode and dynamic splitting, reflecting changes in the intermolecular hydrogen bonding environment. arxiv.orgnih.govresearchgate.net
The table below lists the expected Raman active bands for N-decyldecanamide, based on studies of similar molecules.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 2960 - 2850 | C-H Stretch (aliphatic) | Strong |
| ~1650 | C=O Stretch (Amide I) | Strong |
| ~1440 | CH₂ Scissoring | Strong |
| ~1300 | CH₂ Twist | Medium |
| 1250 - 1350 | Amide III | Medium |
| 1060 - 1130 | C-C Skeletal Stretch | Strong |
This table is compiled from general data for secondary amides and long-chain aliphatic compounds. case.eduspecialchem.comnih.govchinesechemsoc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of N-decyldecanamide at an atomic level. nih.gov Both solution-state and solid-state NMR techniques offer complementary information about its molecular conformation and physical state.
In solution, the rapid tumbling of molecules averages out anisotropic interactions, resulting in high-resolution NMR spectra with sharp, well-defined peaks. emory.edu Solution-state ¹H and ¹³C NMR are routinely used to confirm the molecular identity and purity of synthesized N-decyldecanamide.
The ¹H NMR spectrum provides a quantitative map of the different proton environments. The integration of the signal corresponding to the N-H proton confirms the secondary amide structure, while the chemical shifts and coupling patterns of the methylene (CH₂) groups in the two decyl chains allow for their assignment. The terminal methyl (CH₃) groups typically appear as distinct triplets.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is readily identified by its characteristic downfield chemical shift. The carbons attached to the nitrogen atom are also shifted relative to the other aliphatic carbons in the decyl chains. Analysis of both ¹H and ¹³C spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all atoms, thereby confirming the precise molecular structure of N-decyldecanamide. researchgate.netnumberanalytics.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Decyldecanamide in CDCl₃ Predicted values are based on standard chemical shift ranges for similar functional groups.
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -C(=O)NH- | ~5.4 - 5.8 | Broad Singlet |
| ¹H NMR | -C(=O)CH₂- | ~2.2 | Triplet |
| ¹H NMR | -NHCH₂- | ~3.2 | Quartet/Triplet of Doublets |
| ¹H NMR | -(CH₂)₇- (in both chains) | ~1.2 - 1.6 | Multiplet |
| ¹H NMR | -CH₃ (in both chains) | ~0.88 | Triplet |
| ¹³C NMR | -C=O | ~173 | |
| ¹³C NMR | -C(=O)CH₂- | ~37 | |
| ¹³C NMR | -NHCH₂- | ~40 | |
| ¹³C NMR | -CH₂- (chain carbons) | ~22 - 32 | |
| ¹³C NMR | -CH₃ (chain carbons) | ~14 |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native solid forms, providing insights into structure, polymorphism, and dynamics that are inaccessible to solution NMR. preprints.org In the solid state, molecular motion is restricted, and anisotropic interactions (like chemical shift anisotropy and dipolar couplings) are not averaged out, leading to very broad spectral lines. emory.edu
To obtain high-resolution spectra, techniques such as Magic Angle Spinning (MAS) are employed. wikipedia.org By spinning the sample at a specific angle (54.74°) relative to the external magnetic field, these anisotropic interactions can be averaged, resulting in narrower, more defined peaks. emory.eduwikipedia.org
For N-decyldecanamide, ssNMR can be used to distinguish between different physical forms. Crystalline phases, characterized by long-range molecular order, typically yield sharper ssNMR signals compared to amorphous or disordered phases, which produce broader lines. This distinction is critical for understanding the material's physical properties. Furthermore, ¹³C ssNMR can reveal the presence of different polymorphs (distinct crystalline structures of the same compound), as the unique packing and conformation in each polymorph will result in a unique set of chemical shifts. Techniques like Cross-Polarization (CP) are often used in conjunction with MAS (CP/MAS) to enhance the signal intensity of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. mdpi.com
Surface-Sensitive Spectroscopic Techniques
The behavior of N-decyldecanamide in thin films and at interfaces is governed by its surface chemistry. Surface-sensitive spectroscopic techniques are essential for probing the composition and molecular arrangement at the material's outermost layers.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. wikipedia.org The method involves irradiating the sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is characteristic of the element and its chemical environment. malvernpanalytical.comcarleton.edu
For N-decyldecanamide (C₂₀H₄₁NO), an XPS survey scan would confirm the presence of carbon (C), nitrogen (N), and oxygen (O) on the surface, and their relative atomic concentrations can be determined. High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed chemical state information. The C 1s signal can be deconvoluted into multiple peaks corresponding to the different carbon environments: aliphatic carbons (C-C, C-H), carbon bonded to nitrogen (C-N), and the carbonyl carbon (O=C-N). The N 1s and O 1s spectra provide specific information about the amide linkage. This level of detail is crucial for studying the orientation and chemical integrity of N-decyldecanamide in self-assembled monolayers or thin films. researchgate.netddl-conference.com
Table 2: Expected Core-Level Binding Energies from XPS Analysis of N-Decyldecanamide
| Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H | ~285.0 |
| C 1s | C-N | ~286.5 |
| C 1s | N-C=O | ~288.0 |
| O 1s | N-C=O | ~531.5 |
| N 1s | C-N-C=O | ~400.0 |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique capable of identifying the molecular species present on the very outermost monolayer of a sample. cityu.edu.hkmst.or.jp The technique works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions (molecular fragments) from the surface. These ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge (m/z) ratio. cityu.edu.hk
ToF-SIMS provides detailed molecular information and can be used to generate chemical maps showing the spatial distribution of different species across a surface. mst.or.jp For N-decyldecanamide, the ToF-SIMS spectrum would show characteristic fragments of the molecule, including ions from the decyl chains (e.g., CₙH₂ₙ₊₁) and fragments containing the amide headgroup. The parent molecular ion, often detected as the protonated species [M+H]⁺, can also be observed, confirming the presence of the intact molecule on the surface. This capability is invaluable for studying surface contamination, domain formation in mixed monolayers, and the chemical structure of patterned surfaces. researchgate.netmdpi.com
Table 3: Plausible Characteristic Ions in ToF-SIMS Spectra of N-Decyldecanamide (M represents the N-decyldecanamide molecule, C₂₀H₄₁NO)
| Ion Type | Plausible Fragment | Formula | Approximate m/z |
|---|---|---|---|
| Positive | Protonated Molecule | [M+H]⁺ | 312.3 |
| Positive | Decyl Fragment | C₁₀H₂₁⁺ | 141.2 |
| Positive | Acylium Fragment | C₁₀H₂₁CO⁺ | 156.2 |
| Positive | Amide Headgroup Fragment | CH₂NH₂CH₂C₈H₁₇⁺ | 170.2 |
| Negative | Deprotonated Molecule | [M-H]⁻ | 310.3 |
| Negative | Amide Fragment | C₁₀H₂₀NO⁻ | 170.2 |
Computational Chemistry and Theoretical Modeling of N Decyl Decanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-decyldecanamide. These calculations provide a basis for interpreting experimental observations and predicting molecular behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of N-decyldecanamide, DFT calculations are instrumental in determining its stability and electronic properties. researchgate.net By analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter for assessing chemical reactivity and kinetic stability.
DFT studies can also be employed to investigate the electronic transport properties and stabilities of related molecular structures, such as those self-assembled on surfaces. researchgate.net These calculations can reveal how the molecule's electronic structure influences its interactions with other molecules and surfaces. acs.org
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other species. numberanalytics.com The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack. researchgate.net
For N-decyldecanamide, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential (typically colored red), indicating a site susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the N-H group and the alkyl chains would show positive potential (colored blue), indicating sites for nucleophilic attack. researchgate.net This analysis is fundamental in understanding hydrogen bonding and other non-covalent interactions. numberanalytics.com
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Color Coding
| Color | Potential | Implication for Reactivity |
|---|---|---|
| Red | Most Negative | Site for electrophilic attack |
| Yellow/Orange | Slightly Negative | Electron-rich region |
| Green | Neutral | |
| Blue | Most Positive | Site for nucleophilic attack |
| Light Blue | Slightly Positive | Electron-deficient region |
This table provides a general guide to interpreting MEP maps. researchgate.net
Computational modeling, particularly using DFT, is crucial for understanding the adsorption behavior of molecules like N-decyldecanamide on various interfaces, such as a gold surface (Au(111)). acs.orgtheses.frrsc.org Theoretical modeling can elucidate the delicate balance between molecule-molecule and molecule-substrate interactions that govern the formation of self-assembled structures. theses.fr
Studies on similar long-chain molecules and surfactants at interfaces reveal that both van der Waals forces and the potential for hydrogen bonding play significant roles. rsc.org DFT calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. acs.orgmdpi.com For instance, modeling can show how the amide group interacts with the substrate and how the decyl chains arrange themselves to maximize van der Waals interactions, leading to ordered monolayers. rsc.org The insights gained from these models are essential for designing and controlling the formation of functional nanostructures on surfaces. theses.fr
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms, bonds, and molecular structure. amercrystalassn.orgwikipedia.org By examining the topology of the electron density, QTAIM can characterize the nature of chemical bonds within N-decyldecanamide. wikipedia.org
Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond. For the covalent bonds within the N-decyldecanamide molecule, such as C-C, C-N, and C=O, QTAIM analysis would reveal a significant accumulation of electron density between the nuclei and a negative Laplacian, characteristic of shared interactions. muni.cz For weaker interactions, like hydrogen bonds that might occur between molecules, the Laplacian at the BCP is typically positive, indicating a closed-shell interaction. muni.cz QTAIM can also be used to predict interaction energies based on the charge density at the bond critical points. d-nb.info
Table 2: QTAIM Parameters and Their Interpretation for Chemical Bonds
| Parameter | Description | Interpretation |
|---|---|---|
| Electron Density at BCP (ρ(r)) | Measures the accumulation of charge along the bond path. | Higher values generally indicate stronger bonds. muni.cz |
| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is concentrated or depleted at the BCP. | Negative values signify shared (covalent) interactions; positive values signify closed-shell (e.g., ionic, van der Waals, hydrogen bond) interactions. muni.cz |
| Bond Path | A line of maximum electron density linking two nuclei. | Its presence is a universal indicator of a chemical bond. wiley-vch.de |
This table summarizes key parameters used in QTAIM analysis.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of complex processes that are difficult to observe experimentally. nih.gov
MD simulations are particularly well-suited for studying the aggregation and self-assembly of amphiphilic molecules like N-decyldecanamide in solution. capes.gov.brmdpi.com These simulations can model how individual molecules come together to form larger structures, such as micelles or bilayers. The driving forces for this aggregation, including hydrophobic interactions between the decyl chains and hydrogen bonding between the amide groups, can be analyzed in detail. rsc.org
By simulating a system of N-decyldecanamide molecules in a solvent, researchers can observe the spontaneous formation of aggregates. nih.gov Analysis of the simulation trajectories can provide information on the size, shape, and structure of these aggregates. capes.gov.brrsc.org Furthermore, the simulations can shed light on the thermodynamics and kinetics of the aggregation process, offering a molecular-level understanding of this fundamental behavior. capes.gov.br
Conformational Dynamics and Flexibility
The conformational landscape of N-decyl decanamide (B1670024) is primarily governed by the rotational freedom around its numerous single bonds. As a secondary amide, a key structural feature is the planarity of the O=C-N-H group, a result of the resonance between the nitrogen lone pair and the carbonyl π-system. ut.ee This resonance imparts a partial double-bond character to the C-N bond, leading to a significant rotational barrier and the existence of distinct Z (trans) and E (cis) isomers. For most acyclic secondary amides, the Z isomer is sterically preferred and thus more stable. acs.org
Table 1: Key Dihedral Angles for Conformational Analysis of N-Decyl Decanamide
| Dihedral Angle | Bonds Defining the Angle | Description | Expected Behavior |
| ω (omega) | C(O)-C-N-C | Rotation around the amide C-N bond. | Highly restricted; values typically near 180° for the stable Z isomer. |
| φ (phi) | C-N-Cα-Cβ | Rotation around the N-Cα bond of the N-decyl chain. | Defines the orientation of the N-decyl chain relative to the amide plane. |
| ψ (psi) | N-C-C(O)-Cα' | Rotation around the C-C(O) bond of the decanoyl chain. | Defines the orientation of the decanoyl chain relative to the amide plane. |
| χn (chi) | C-C-C-C | Rotations around the C-C bonds within the two decyl chains. | Highly flexible, leading to numerous gauche and anti conformations. |
Computational studies on simpler secondary amides have shown that the energy landscape features many local minima corresponding to different arrangements of the alkyl chains. acs.org For N-decyl decanamide, the sheer number of rotatable bonds results in a complex potential energy surface that is best analyzed statistically through simulation to determine the probable distribution of conformers.
Interactions with Solvent Systems and Interfaces
The interaction of N-decyl decanamide with its environment is dictated by its amphiphilic nature. The molecule possesses a polar amide head group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O oxygen). ut.ee In contrast, the two long decyl chains are nonpolar and hydrophobic.
Theoretical modeling, such as through MD simulations with explicit solvent models, can elucidate how the molecule behaves in different media:
In Polar Solvents (e.g., water, methanol): The polar amide group would preferentially interact with solvent molecules through hydrogen bonding. The hydrophobic alkyl chains would be driven to aggregate to minimize their unfavorable contact with the polar solvent, a phenomenon known as the hydrophobic effect.
In Nonpolar Solvents (e.g., alkanes, toluene): The nonpolar decyl chains would be well-solvated through van der Waals interactions. The polar amide groups of different molecules may self-associate, forming hydrogen-bonded dimers or larger aggregates. arxiv.org
At Interfaces (e.g., water-air, water-oil): N-decyl decanamide is expected to behave as a surfactant. At a water-air interface, it would orient with its polar amide head in the water phase and its hydrophobic tails extending into the air. MD simulations are used to model this ordering and calculate properties like surface pressure and interfacial tension.
Thermodynamic Property Prediction and Modeling
Solvation Energetics and Phase Equilibria
Thermodynamic models are crucial for predicting the behavior of N-decyl decanamide in various phases and mixtures. Solvation energetics, specifically the Gibbs free energy of solvation (ΔG_solv), quantifies the thermodynamic favorability of dissolving the molecule in a particular solvent.
This can be computationally estimated using methods such as:
Continuum Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with specific dielectric properties. They are computationally efficient for estimating the electrostatic component of solvation.
Explicit Solvent Simulations: These involve simulating the solute molecule surrounded by a large number of individual solvent molecules. Thermodynamic integration or free energy perturbation methods can then be used to calculate ΔG_solv with high accuracy, accounting for specific solute-solvent interactions like hydrogen bonding.
Phase equilibria, such as liquid-liquid or solid-liquid equilibria, are often modeled using group-contribution methods or equations of state like SAFT (Statistical Associating Fluid Theory). researchgate.net These models can predict phase diagrams for mixtures containing N-decyl decanamide, which is essential for applications like extraction or crystallization. For instance, the ERAS (Extended Real Associated Solution) model is often used to describe mixtures involving hydrogen-bonding components like amides. researchgate.netarxiv.org
Intermolecular Forces and Hydrogen Bonding Characterization
The primary intermolecular forces governing the properties of N-decyl decanamide are van der Waals interactions from its long alkyl chains and hydrogen bonding from its secondary amide group.
Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows N-decyl decanamide molecules to form strong, directional hydrogen bonds with each other, leading to the formation of dimers and linear or cyclic oligomers in nonpolar solvents or in the solid state. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to characterize these interactions precisely. rsc.org
Table 2: Key Parameters from Computational Hydrogen Bond Analysis
| Parameter | Description | Typical Computational Method | Significance |
| H-bond Distance (D-H···A) | The distance between the hydrogen bond donor (N) and acceptor (O). | Geometry Optimization (DFT) | Shorter distances indicate stronger bonds. |
| H-bond Angle (D-H···A) | The angle formed by the donor atom, the hydrogen, and the acceptor atom. | Geometry Optimization (DFT) | Angles closer to 180° indicate stronger, more linear hydrogen bonds. |
| Interaction Energy | The calculated energy stabilizing the hydrogen-bonded complex. | DFT with basis set superposition error (BSSE) correction. | Quantifies the strength of the hydrogen bond. |
| Vibrational Frequency Shift | The shift in the N-H stretching frequency upon hydrogen bond formation. | Frequency Calculation (DFT) | A shift to lower frequency (redshift) is a hallmark of hydrogen bonding. |
Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies
Computational Approaches to Correlating Structure with Performance
Structure-Property Relationship (SPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. For a molecule like N-decyl decanamide, SPR models could predict properties such as melting point, boiling point, viscosity, or solvent extraction efficiency based on calculated molecular descriptors.
The general workflow for a computational SPR study involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for N-decyl decanamide and related molecules. These can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies, surface charges). rsc.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking a subset of these descriptors to an experimentally measured property.
Model Validation: The model's predictive power is rigorously tested on a set of molecules not used in its development.
For N-decyl decanamide, SPR models could be developed to predict its performance in applications like phase-transfer catalysis or as a component in lubricant formulations, thereby guiding the design of new molecules with enhanced properties. researchgate.net
Applications of N Decyl Decanamide in Chemical Sciences and Engineering
N-Decyl Decanamide (B1670024) in Solvent Extraction Chemistry
The chemical structure of N-decyl decanamide, featuring long alkyl chains and an amide functional group, makes it a member of the mono-N-substituted amide class of compounds. This class has been investigated for its potential in hydrometallurgical processes, particularly for the separation of precious metals.
Research has demonstrated that mono-N-substituted amides can serve as effective extractants for separating platinum group metals from acidic aqueous solutions. googleapis.com The mechanism involves the selective transfer of metal species from an aqueous phase, typically a hydrochloric acid solution, into an organic solvent phase containing the amide extractant. googleapis.com
Studies on compounds analogous to N-decyl decanamide, such as N-(n-octyl)-i-tridecanamide and N-(n-dodecyl)-iso-tridecanamide, have shown a significant capability to separate platinum from palladium. googleapis.com In these systems, the distribution coefficient for platinum is often high, while the coefficient for palladium is considerably lower, resulting in a high separation factor. googleapis.com For example, N-(n-dodecyl)-iso-tridecanamide was found to yield a high separation factor combined with a moderately high extraction coefficient for platinum. googleapis.com
The effectiveness of these amides as extractants depends on the structure of the alkyl groups (R and R') attached to the amide core. A balance between the extraction coefficient and the separation factor is observed when varying these groups. googleapis.com The data from these studies suggest that N-decyl decanamide, by structural similarity, would be a viable candidate for such separation processes.
Below is a data table compiled from research on analogous mono-N-substituted amides, illustrating their performance in separating Platinum (Pt) and Palladium (Pd) from a 6M HCl solution.
Table 1: Performance of Various Mono-N-Substituted Amides in Precious Metal Extraction
| Extractant Compound | D (Pt) | D (Pd) | Separation Factor |
|---|---|---|---|
| N-(n-octyl)-i-decanamide | 227.00 | 3.48 | 26.77 |
| N-(n-octyl)-i-tridecanamide | 172.00 | 4.70 | 36.6 |
| N-(n-octyl)-i-hexadecanamide | 18.00 | 0.337 | 53.4 |
| N-(n-octyl)-i-octodecanamide | 33.2 | 0.81 | 40.9 |
Data sourced from studies on the extraction of platinum and palladium from 6M HCl solutions. The separation factor is calculated as D(Pt) / D(Pd). D represents the distribution coefficient.
Actinide and Uranyl Extraction Processes
Decanamide, N-decyl-, as a diamide, belongs to a class of compounds that are of significant interest in the field of nuclear fuel reprocessing for the extraction of actinides and lanthanides. While specific studies focusing exclusively on N-decyldecanamide are not prevalent in the reviewed literature, the behavior of analogous long-chain diamides, particularly diglycolamides (DGAs), provides a strong basis for understanding its potential applications. These extractants are crucial for processes aimed at separating trivalent actinides like americium (Am) and curium (Cm) from spent nuclear fuel waste streams. diva-portal.org
N,N-dialkyl substituted amides are recognized as effective extractants for actinides such as uranium (U), plutonium (Pu), and thorium (Th). researchgate.net For instance, the extraction of uranium(VI) from nitric acid solutions has been successfully demonstrated using N,N-dibutyldodecanamide. researchgate.netresearchgate.net The core mechanism involves the formation of a neutral complex between the uranyl nitrate salt and the amide ligand, which is then extracted into an organic diluent like kerosene or toluene. researchgate.netresearchgate.net
In the broader context of actinide partitioning, diglycolamides are particularly noteworthy. researchgate.net N,N,N′,N′-tetraoctyl diglycolamide (TODGA) has been extensively studied as a promising extractant for trivalent actinides and lanthanides from highly acidic solutions. researchgate.netresearchgate.net The efficiency of these ligands stems from their ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase (typically nitric acid) to an organic phase. researchgate.netnih.gov N-substituted amides and Schiff base ligands are considered promising candidates for uranyl extraction, which occurs through complexation with the uranyl moiety. nih.gov The process generally involves the coordination of the amide's carbonyl oxygen atoms with the actinide or uranyl ion. nih.gov
Influence of Alkyl Chain Length on Extraction Efficiency
The efficiency of solvent extraction processes involving diamide ligands is significantly influenced by the length of the alkyl chains attached to the amide nitrogen atoms. researchgate.netfigshare.com The two decyl (C10) chains in N-decyldecanamide are expected to play a critical role in its extraction properties, primarily by affecting its solubility and the stability of the metal-ligand complexes formed.
Research on a series of diglycolamide (DGA) compounds has established clear trends related to alkyl chain length. researchgate.netfigshare.com
Solubility: Increasing the length of the alkyl substituents leads to a marked increase in the solubility of the extractant in nonpolar organic diluents such as n-dodecane. researchgate.netfigshare.com DGA derivatives with long alkyl chains, including octyl (TODGA), decyl (TDDGA), and dodecyl (TDdDGA), are moderately soluble in n-dodecane, which is a common diluent in nuclear fuel reprocessing. figshare.com This enhanced solubility is crucial for preventing the formation of a third phase during extraction, a phenomenon that can complicate industrial-scale separation processes. utwente.nl
Extraction Efficiency: Conversely, an increase in alkyl chain length is often accompanied by a decrease in the extraction efficiency for trivalent actinides like Am(III) and lanthanides like Eu(III). researchgate.netresearchgate.net This effect is generally attributed to increased steric hindrance around the coordinating oxygen atoms of the amide group, which can weaken the interaction with the metal ion. researchgate.net Studies comparing DGA derivatives show that lipophilic DGAs with shorter alkyl chains tend to exhibit higher distribution ratios (D values) for actinides and lanthanides. figshare.com
Loading Capacity: In contrast to extraction efficiency, the metal loading capacity of DGA extractants in the organic phase has been shown to increase with longer alkyl chains. The order of lanthanide loading capacity for several DGAs is: TDdDGA (dodecyl) > TDDGA (decyl) > TODGA (octyl). figshare.com
In the context of monoamides used for uranium (VI) extraction, a study of N-methyl, N-butyl derivatives of hexanamide, octanamide, and decanamide demonstrated that a longer carbon branch chain enhances the solubility of the resulting U(VI) complex within the organic phase, leading to an improved distribution ratio. nih.gov This suggests a complex interplay between solubility, steric effects, and complex stability that is governed by the alkyl chain length.
N-Decyl Decanamide in Surfactant Science and Self-Assembly
The molecular structure of N-decyldecanamide, featuring two long C10 alkyl chains (hydrophobic tails) and a central amide group (hydrophilic head), imparts amphiphilic properties, making it a subject of interest in surfactant science.
Micellar Aggregation and Critical Micelle Concentration (CMC) Studies
Surfactants in a solution, above a certain concentration known as the critical micelle concentration (CMC), spontaneously form aggregates called micelles. wikipedia.orghubspot.net Below the CMC, surfactant molecules tend to arrange at the solution's surface, leading to a sharp decrease in surface tension as the concentration increases. wikipedia.orghubspot.net Once the CMC is reached, the surface becomes saturated, and further addition of surfactant leads to the formation of micelles in the bulk of the solution, with the surface tension remaining relatively constant. wikipedia.org
The CMC is a fundamental characteristic of a surfactant, indicating its efficiency in forming micelles and altering surface properties. alfa-chemistry.com While specific CMC data for N-decyldecanamide were not found in the surveyed literature, the CMC values for analogous long-chain surfactants are well-documented. For example, the CMC for sodium dodecyl sulfate (SDS) in water at 25°C is 8x10⁻³ mol/L. wikipedia.org Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. Therefore, N-decyldecanamide, with its substantial hydrophobic character from two C10 chains, would be expected to have a very low CMC in aqueous solutions.
Surface and Interfacial Tension Properties
A key characteristic of any surfactant is its ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids, such as oil and water. nih.gov This property is a direct consequence of the amphiphilic nature of the molecules, which preferentially adsorb at interfaces. The reduction in interfacial tension is critical for the formation and stabilization of emulsions.
Experimental determination of interfacial tension is often carried out using techniques like the pendant drop method, where the shape of a drop of one liquid suspended in another is analyzed. dtu.dk Studies on systems like water/n-decane with various surfactants show that increasing the surfactant concentration up to the CMC leads to a significant reduction in interfacial tension. nih.govresearchgate.net For amide-based ionic surfactants, it has been shown that molecular geometry and the nature of the hydrophilic head group significantly impact the final interfacial tension value. nih.gov Given its structure, N-decyldecanamide would be expected to be highly surface-active, significantly lowering the interfacial tension between water and hydrocarbon phases.
Self-Assembly of N-Decyl Decanamide and Its Engineered Derivatives
The ability of N-decyldecanamide (DDA) to form highly ordered two-dimensional structures through self-assembly has been demonstrated on solid surfaces. Using scanning tunneling microscopy (STM) under ultrahigh vacuum conditions, the structural evolution of DDA on a Au(111) surface has been meticulously studied. researchgate.net
The research revealed that the final self-assembled structure is a product of the intricate balance between molecule-molecule and molecule-substrate interactions. researchgate.net By varying the molecular coverage and the substrate temperature during deposition, four distinct, stable self-assembled phases were observed. At low surface coverage, the self-assembly process is thermodynamically driven, favoring the formation of the phase with the lowest Gibbs free energy. As the molecular coverage increases at a fixed temperature, phase transitions occur, leading to more densely packed structures. researchgate.net This ability to control the formation of different surface patterns by adjusting experimental conditions highlights the potential of using DDA for creating tunable nanoporous networks on surfaces. researchgate.net
A phase diagram for the self-assembly of N-decyldecanamide on Au(111) was constructed based on these systematic studies, providing a roadmap for controlling the phase transitions by manipulating thermodynamic and kinetic factors. researchgate.net
Table 1: Observed Self-Assembled Phases of N-Decyl Decanamide on Au(111)
| Phase | Description | Conditions |
| Phase I | Sparse packing | Low molecular coverage |
| Phase II | Intermediate packing | Increased molecular coverage |
| Phase III | Denser packing | Higher molecular coverage |
| Phase IV | Most dense packing | High coverage / Varied temperature |
This table is a representation of the findings that different phases can be achieved, as detailed in the research. researchgate.net
N-Decyl Decanamide in Materials Science
The application of N-decyldecanamide in materials science is primarily linked to its demonstrated capacity for controlled self-assembly on surfaces. The formation of ordered, two-dimensional supramolecular networks is a cornerstone of "bottom-up" nanotechnology, enabling the precise patterning of surfaces at the nanometer scale. researchgate.net
The research on the self-assembly of N-decyldecanamide on Au(111) surfaces is a direct example of its use in creating functionalized materials. researchgate.net The ability to form different, stable, porous network structures by simply adjusting parameters like molecular coverage and temperature makes N-decyldecanamide a valuable molecule for creating templates or scaffolds. researchgate.net These patterned surfaces could be used in a variety of applications, such as the controlled deposition of other molecules ("guests") within the pores of the DDA network, leading to the fabrication of complex, hierarchical nanostructures. This approach is fundamental to developing advanced materials for catalysis, sensing, and molecular electronics.
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N-Decyl Decanamide as Chemical Intermediates
Precursors for Novel Compounds
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Emerging Research Directions and Methodologies for N Decyl Decanamide
Integration of Machine Learning and AI in Predictive Modeling
| Predicted Property | Machine Learning Model Type | Potential Impact on Research |
|---|---|---|
| Solubility in Organic Solvents | Regression | Optimization of reaction and purification conditions. |
| Melting Point | Regression | Informing material processing and storage parameters. |
| Self-Assembly Behavior | Classification/Regression | Guiding the design of nanostructures and advanced materials. |
| Biodegradability | Classification | Assessing environmental impact and designing sustainable applications. |
| Toxicity Profile | Classification | Early-stage safety assessment for potential consumer or biomedical applications. |
Sustainability and Green Engineering Considerations in Application Design
In line with global trends toward environmentally responsible science, the synthesis and application of N-decyldecanamide are increasingly being viewed through the lens of green engineering. The core principles of green engineering—preventing waste, maximizing efficiency, and using less hazardous substances—are guiding the development of new methodologies for amide synthesis. acs.org
Traditionally, amide synthesis often involves hazardous reagents and generates significant chemical waste. scispace.com However, emerging green chemistry techniques offer more sustainable alternatives. These methods focus on solvent-free conditions, the use of biocatalysts, and energy-efficient processes. For the synthesis of N-decyldecanamide from decanoic acid and decylamine (B41302), several green approaches are being explored.
Key Green Synthesis Strategies for Amides:
Enzymatic Synthesis : The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts provides a highly efficient and sustainable method for forming amide bonds. nih.gov This process can be conducted in greener solvents and often results in high yields and purity without requiring intensive purification steps. nih.gov
Solvent-Free Catalysis : Another approach involves the direct reaction of a carboxylic acid and an amine (or urea) in the absence of a solvent, often using a simple, readily available catalyst like boric acid. scispace.comresearchgate.net This method significantly reduces waste and environmental impact.
Microwave-Assisted Synthesis : Employing microwave energy can dramatically accelerate the reaction between carboxylic acids and amines, often under solvent-free conditions. mdpi.com This technique improves energy efficiency and can lead to high yields in a much shorter time frame compared to conventional heating. mdpi.com
Catalyst-Free Solvothermal Synthesis : Research has shown that amides can be synthesized effectively without any catalyst or coupling reagents by using a green solvent like ethanol (B145695) under solvothermal conditions. rsc.org This one-pot approach represents a low-cost and waste-less alternative to traditional pathways. rsc.org
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Enzymatic Synthesis (CALB) | Biocatalyst, green solvents | High conversion and yield, high purity, mild conditions | nih.gov |
| Solvent-Free (Boric Acid) | No solvent, simple catalyst | Reduced waste, fast reaction rate, simple procedure | scispace.comresearchgate.net |
| Microwave-Assisted (CAN catalyst) | Solvent-free, microwave energy | Rapid, high-yielding, universal for various substrates | mdpi.com |
| Catalyst-Free Solvothermal | No catalyst, ethanol as solvent | Low cost, no catalyst waste, one-pot approach | rsc.org |
Beyond synthesis, sustainability considerations also extend to the lifecycle of applications involving N-decyldecanamide. This includes designing products that are biodegradable or can be easily recycled, minimizing the environmental footprint from creation to disposal.
Cross-Disciplinary Research with N-Decyl Decanamide Systems
The unique properties of N-decyldecanamide, particularly its ability to self-assemble, make it a compound of interest for researchers across multiple scientific fields. freekaoyan.com Cross-disciplinary research, where experts from different fields collaborate, is essential for exploring and harnessing the complex behaviors of such molecules. nih.gov This collaborative approach fosters innovation by integrating diverse knowledge and skill sets to address complex challenges. sydney.edu.ausdu.dk
Materials Science and Engineering : This field, which integrates the principles of processing, structure, properties, and performance, is a natural home for N-decyldecanamide research. northwestern.eduunt.edu Its long aliphatic chains give it amphiphilic characteristics that can be exploited to create structured materials. Researchers in materials science investigate how to control the processing of N-decyldecanamide to design materials with specific electronic, optical, or mechanical properties. ncsu.eduudel.edu
Nanotechnology : At the nanoscale (1-100 nm), the properties of matter can change dramatically. wikipedia.org Research has demonstrated that N-decyldecanamide can form self-assembled monolayers on surfaces like gold. freekaoyan.com This opens up applications in nanotechnology, where such organized molecular layers could be used to create nanosensors, functional coatings, or components for nanoelectronic devices. wikipedia.orgnih.gov The development of these technologies requires the combined expertise of chemists, physicists, and engineers.
Biomedical and Pharmaceutical Sciences : The structure of N-decyldecanamide is analogous to lipids found in biological systems. This similarity suggests potential applications in areas like drug delivery systems, where it could be used to form vesicles or micelles for encapsulating therapeutic agents. wikipedia.org Cross-disciplinary collaboration with biologists and medical researchers is crucial to investigate the biocompatibility and efficacy of N-decyldecanamide-based systems for medical use. nih.gov
The advancement of research on N-decyldecanamide systems relies on breaking down traditional silos between scientific disciplines. By fostering collaboration between fields such as chemistry, materials science, nanotechnology, and biology, the scientific community can fully explore and exploit the versatile nature of this compound.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Coupling Agent | EDCI/DMAP | Activates carboxyl group |
| Solvent | Dichloromethane or THF | Maintains anhydrous environment |
| Purification | Recrystallization (ethanol:water) | Removes byproducts |
Which analytical techniques are most robust for confirming the structural integrity of N-decyl-Decanamide?
- NMR Spectroscopy : ¹H NMR can confirm the presence of the decyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and amide proton (δ 6.5–8.0 ppm). ¹³C NMR resolves the carbonyl carbon (~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₂₁NO; theoretical 171.28 g/mol) and fragmentation patterns .
- FT-IR : Absence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and presence of amide N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) confirm successful synthesis .
How do alkyl chain modifications in N-alkyl-Decanamide derivatives affect their phase transition behavior?
Differential scanning calorimetry (DSC) reveals that increasing alkyl chain length (e.g., decyl vs. methyl) elevates melting points due to enhanced van der Waals interactions. For example, Decanamide (C₁₀) exhibits a higher phase transition temperature than shorter-chain analogs. Computational studies (e.g., molecular dynamics simulations) can model these interactions by calculating lattice energies .
Q. Table 2: Phase Transition Trends
| Derivative | Alkyl Chain Length | Phase Transition (°C) | Reference |
|---|---|---|---|
| Decanamide | C₁₀ | 95–100 (estimated) | |
| N,N-Dimethyl Decanamide | C₁₀ + CH₃ groups | 259.6 (boiling point) |
What experimental strategies address contradictions in reported bioactivity of N-decyl-Decanamide across plant models?
Evidence from Arabidopsis mutants (drr1) shows N-isobutyl decanamide increases lateral root density by 8-fold, suggesting species-specific responses . To resolve discrepancies:
- Dose-Response Curves : Test concentrations from 1–100 µM to identify threshold effects.
- Comparative Genomics : Identify homologs of drr1 (alkamide resistance genes) in other species.
- Metabolomic Profiling : Track secondary metabolites (e.g., jasmonates) to isolate signaling pathways affected by Decanamide derivatives .
How can molecular docking studies predict the surfactant efficacy of N-decyl-Decanamide in membrane protein solubilization?
N-decyl-Decanamide’s amphiphilic structure (polar amide head, nonpolar tail) mimics detergents like n-Decyl-β-D-maltoside, which solubilizes cytochrome oxidase . Docking simulations using software like AutoDock Vina can assess binding affinity to lipid bilayers. Key parameters include:
- Critical Micelle Concentration (CMC) : Determined via fluorescence spectroscopy with diphenylhexatriene (DPH).
- Hydrophobic Matching : Tail length compatibility with membrane thickness optimizes protein stability .
What role does N-decyl-Decanamide play in modulating bacterial quorum sensing?
While direct evidence is limited, structural analogs like decyl aldehyde act as bacterial signaling molecules . Experimental designs could include:
- Luciferase Reporter Assays : Use bacterial strains (e.g., Vibrio harveyi) with lux operon reporters to quantify quorum-sensing inhibition.
- Biofilm Inhibition Tests : Measure biofilm biomass via crystal violet staining after treatment with Decanamide derivatives .
How can researchers standardize purity assessments for N-decyl-Decanamide in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
